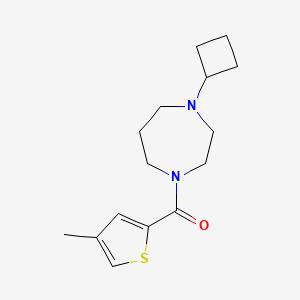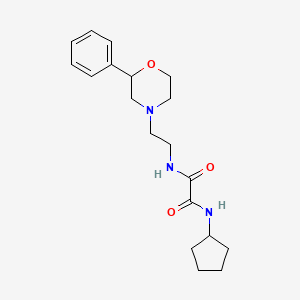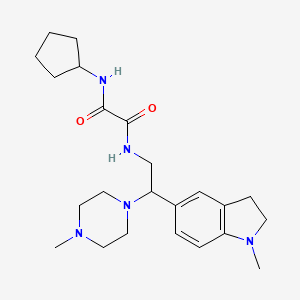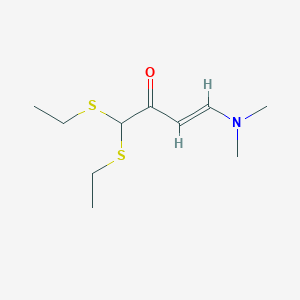
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone is a chemical compound that has been of significant interest in scientific research due to its potential for use in various applications.
科学的研究の応用
Scalable Syntheses for H3 Antagonists
A notable application involves scalable syntheses designed for H3 receptor antagonists, where similar structural compounds to (4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone have been developed through various generational processes. These processes aimed at minimizing costs and improving the synthesis pathway for large-scale production, showcasing the compound's role in developing potential therapeutic agents (Pippel et al., 2011).
Anti-tumor Agents
Another application is in the synthesis of derivatives aimed at exhibiting anti-tumor properties. Derivatives based on similar structural frameworks have shown selective cytotoxicity against tumor cell lines, indicating the potential of (4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone in cancer research (Hayakawa et al., 2004).
Cyclobutyl Ring Formation
The compound's framework facilitates the formation of cyclobutyl rings, a challenging and sought-after structure in synthetic chemistry due to its potential in drug development and synthetic intermediates. Studies have explored the [2+2] photocycloaddition reactions involving similar compounds, emphasizing the efficiency and selectivity in forming cyclobutyl rings, which are pivotal in creating novel pharmaceuticals (O'Hara et al., 2019).
Antimicrobial Agents
Research has also focused on synthesizing new classes of anti-mycobacterial agents using structural analogs. These studies have yielded compounds with significant activity against M. tuberculosis, showcasing the potential of using (4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone as a scaffold for developing treatments for tuberculosis and possibly other bacterial infections (Dwivedi et al., 2005).
Anti-Inflammatory Activity
Additionally, analogs of (4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone have been investigated for their anti-inflammatory potential. These studies involve synthesizing and testing various derivatives to evaluate their biological activities and effectiveness as anti-inflammatory agents, contributing valuable insights into the compound's utility in medicinal chemistry (Abdellatif et al., 2013).
特性
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-12-10-14(19-11-12)15(18)17-7-3-6-16(8-9-17)13-4-2-5-13/h10-11,13H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMIQEJKFPGWFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutyl-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)-2-[1-(2-cyclopropylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2363703.png)




![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2363709.png)
![6-(propan-2-yl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2363712.png)


![Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate](/img/structure/B2363716.png)
![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2363717.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2363718.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2363722.png)
![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine](/img/structure/B2363723.png)